1-(3-Bicyclo[4.1.0]heptanyl)ethanamine
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Overview
Description
1-(3-Bicyclo[4.1.0]heptanyl)ethanamine is a chemical compound characterized by its bicyclic structure, which includes a seven-membered ring fused to a three-membered ring. This unique structure imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bicyclo[4.1.0]heptanyl)ethanamine typically involves the following steps:
Formation of the bicyclic structure: The bicyclo[4.1.0]heptane core can be synthesized using the Simmons-Smith reaction, which involves the reaction of cyclohexene with diiodomethane and a zinc-copper couple in diethyl ether.
Introduction of the ethanamine group: The ethanamine group can be introduced through a series of substitution reactions, where the bicyclic core is first functionalized with a suitable leaving group, followed by nucleophilic substitution with ethanamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bicyclo[4.1.0]heptanyl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium azide in DMF, sodium cyanide in DMSO.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Azides, nitriles.
Scientific Research Applications
1-(3-Bicyclo[4.1.0]heptanyl)ethanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioisostere in drug design, where it can mimic the properties of other biologically active compounds.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-Bicyclo[4.1.0]heptanyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into binding sites of enzymes and receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
1-(3-Bicyclo[4.1.0]heptanyl)ethanamine can be compared with other similar compounds, such as:
Norcarane (Bicyclo[4.1.0]heptane): Shares the same bicyclic core but lacks the ethanamine group, making it less versatile in terms of functionalization.
Bicyclo[3.1.1]heptane derivatives: These compounds have a different ring structure, which can lead to different chemical and physical properties.
The uniqueness of this compound lies in its combination of the bicyclic core with the ethanamine group, providing a balance of rigidity and functionalization potential that is valuable in various applications.
Properties
IUPAC Name |
1-(3-bicyclo[4.1.0]heptanyl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-6(10)7-2-3-8-5-9(8)4-7/h6-9H,2-5,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQCXBRCQXWPXNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2CC2C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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